molecular formula C18H20N2 B6597369 2,9-bis(propan-2-yl)-1,10-phenanthroline CAS No. 869900-81-2

2,9-bis(propan-2-yl)-1,10-phenanthroline

Cat. No. B6597369
CAS RN: 869900-81-2
M. Wt: 264.4 g/mol
InChI Key: RADRKVQODOBYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-bis(propan-2-yl)-1,10-phenanthroline, also known as BPP, is an organic compound that has been studied for its potential applications in a variety of scientific fields. BPP is a versatile ligand with a wide range of applications, including catalysis, coordination chemistry, and biochemistry. BPP is a highly reactive compound and its properties have been studied extensively.

Scientific Research Applications

2,9-bis(propan-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, catalysis, and biochemistry. 2,9-bis(propan-2-yl)-1,10-phenanthroline has also been used as a catalyst in organic synthesis, as a fluorescent dye, and as an imaging agent. 2,9-bis(propan-2-yl)-1,10-phenanthroline has been used to study protein-protein interactions, as well as to study the structure and dynamics of biological systems. 2,9-bis(propan-2-yl)-1,10-phenanthroline has also been used in the development of new materials, such as conducting polymers and nanomaterials.

Mechanism of Action

2,9-bis(propan-2-yl)-1,10-phenanthroline is a highly reactive compound and its mechanism of action is not fully understood. It is believed that 2,9-bis(propan-2-yl)-1,10-phenanthroline acts as a Lewis acid, which is responsible for its reactivity. 2,9-bis(propan-2-yl)-1,10-phenanthroline is also believed to act as a Lewis base, which allows it to bind to other molecules and form complexes. 2,9-bis(propan-2-yl)-1,10-phenanthroline is also believed to act as an electron acceptor, which allows it to bind to other molecules and form covalent bonds.
Biochemical and Physiological Effects
2,9-bis(propan-2-yl)-1,10-phenanthroline has been found to have a variety of biochemical and physiological effects. 2,9-bis(propan-2-yl)-1,10-phenanthroline has been found to interact with proteins, enzymes, and other molecules in the body. 2,9-bis(propan-2-yl)-1,10-phenanthroline has also been found to modulate the activity of enzymes, which can lead to changes in the biochemical pathways in the body. 2,9-bis(propan-2-yl)-1,10-phenanthroline has also been found to affect the structure and function of cells, which can lead to changes in the physiological processes in the body.

Advantages and Limitations for Lab Experiments

2,9-bis(propan-2-yl)-1,10-phenanthroline has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using 2,9-bis(propan-2-yl)-1,10-phenanthroline is that it is highly reactive and can be used in a wide variety of experiments. 2,9-bis(propan-2-yl)-1,10-phenanthroline is also relatively easy to synthesize, which makes it a useful tool for researchers. One of the limitations of 2,9-bis(propan-2-yl)-1,10-phenanthroline is that it is highly reactive and can lead to undesired side reactions. 2,9-bis(propan-2-yl)-1,10-phenanthroline is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 2,9-bis(propan-2-yl)-1,10-phenanthroline research. 2,9-bis(propan-2-yl)-1,10-phenanthroline could be used in the development of new materials, such as conducting polymers and nanomaterials. 2,9-bis(propan-2-yl)-1,10-phenanthroline could also be used to study protein-protein interactions and the structure and dynamics of biological systems. 2,9-bis(propan-2-yl)-1,10-phenanthroline could also be used to study the biochemical and physiological effects of other compounds. Finally, 2,9-bis(propan-2-yl)-1,10-phenanthroline could be used as a fluorescent dye or imaging agent in medical and biological research.

Synthesis Methods

2,9-bis(propan-2-yl)-1,10-phenanthroline can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,10-phenanthroline with propylene carbonate to form a mixture of 2,9-bis(propan-2-yl)-1,10-phenanthroline and 2,9-bis(propane-2-yl)-1,10-phenanthroline. This reaction has been studied extensively and has been found to be highly efficient. Another method for synthesizing 2,9-bis(propan-2-yl)-1,10-phenanthroline is the reaction of 1,10-phenanthroline with ethyl bromide and sodium ethoxide in acetonitrile. This method has been found to produce high yields of 2,9-bis(propan-2-yl)-1,10-phenanthroline with minimal byproducts.

properties

IUPAC Name

2,9-di(propan-2-yl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-11(2)15-9-7-13-5-6-14-8-10-16(12(3)4)20-18(14)17(13)19-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADRKVQODOBYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573634
Record name 2,9-Di(propan-2-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diisopropyl-1,10-phenanthroline

CAS RN

869900-81-2
Record name 2,9-Di(propan-2-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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